molecular formula C22H27NO5 B2610598 1-(3,4-Dimethoxyphenyl)-2-hydroxy-3-(4-methylphenyl)-3-morpholino-1-propanone CAS No. 866049-53-8

1-(3,4-Dimethoxyphenyl)-2-hydroxy-3-(4-methylphenyl)-3-morpholino-1-propanone

Cat. No.: B2610598
CAS No.: 866049-53-8
M. Wt: 385.46
InChI Key: ZTYFVEASKFFIJK-UHFFFAOYSA-N
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Description

The compound “1-(3,4-Dimethoxyphenyl)-2-hydroxy-3-(4-methylphenyl)-3-morpholino-1-propanone” is a complex organic molecule. It contains several functional groups, including two aromatic rings (one with two methoxy groups and one with a methyl group), a morpholino group, and a propanone group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and aromatic rings. The exact structure would depend on the specific arrangement and bonding of these groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar propanone group and the nonpolar aromatic rings could give the compound both polar and nonpolar characteristics .

Scientific Research Applications

Synthesis and Characterization

Potential Applications in Medicinal Chemistry

The structural features of morpholine derivatives, including those related to the compound of interest, suggest their potential utility in medicinal chemistry. For example, modifications to the morpholine core and the introduction of various substituents can lead to compounds with significant biological activity. Research has shown that morpholine derivatives can serve as potent inhibitors of enzyme activity, demonstrating their potential as therapeutic agents. Optimization of these compounds through structural modifications has led to enhanced biological activity and selectivity, underscoring their potential in drug discovery and development D. Boschelli et al., 2001.

Implications for Drug Delivery Systems

The chemical properties of morpholine derivatives also make them suitable candidates for drug delivery systems. The ability to modify their solubility and lipophilicity through chemical substitutions allows for the design of prodrugs with improved pharmacokinetic profiles. Studies on the synthesis and in vitro evaluation of novel morpholinyl esters of naproxen, for example, have demonstrated enhanced skin permeation, indicating the potential of these compounds in topical drug delivery systems J. Rautio et al., 2000.

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-2-hydroxy-3-(4-methylphenyl)-3-morpholin-4-ylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO5/c1-15-4-6-16(7-5-15)20(23-10-12-28-13-11-23)22(25)21(24)17-8-9-18(26-2)19(14-17)27-3/h4-9,14,20,22,25H,10-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTYFVEASKFFIJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C(C(=O)C2=CC(=C(C=C2)OC)OC)O)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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